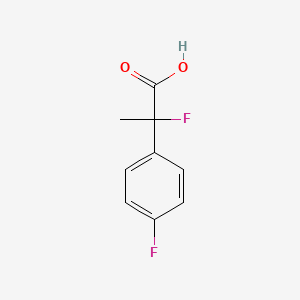

2-Fluoro-2-(4-fluorophenyl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-2-(4-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H8F2O2. It is a derivative of propanoic acid, where the hydrogen atoms on the alpha carbon and the para position of the phenyl ring are replaced by fluorine atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(4-fluorophenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethyl fluoroacetate.

Formation of Intermediate: The reaction between 4-fluorobenzaldehyde and ethyl fluoroacetate in the presence of a base such as sodium ethoxide forms an intermediate compound.

Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves:

Large-scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.

Catalysts and Reagents: Employing efficient catalysts and reagents to optimize yield and purity.

Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-2-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions include various substituted derivatives, oxidized products, and esters, depending on the reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

This compound plays a significant role in the synthesis of various pharmaceutical agents. Its unique structural properties, influenced by the presence of fluorine atoms, enhance its interaction with biological targets, making it valuable in drug development. The fluorination improves metabolic stability and bioavailability compared to non-fluorinated analogs.

Therapeutic Potential

Research indicates that 2-Fluoro-2-(4-fluorophenyl)propanoic acid exhibits anti-inflammatory and analgesic effects. It is structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential use in pain management and inflammation reduction.

Materials Science

Development of New Materials

The compound is being explored for its potential applications in creating advanced materials. Its unique chemical properties allow for modifications that can lead to materials with specific functionalities, such as increased thermal stability or enhanced mechanical strength.

Biological Studies

Biological Interactions

this compound is utilized in biological studies to understand the effects of fluorinated compounds on biological systems. The presence of fluorine enhances the compound's ability to interact with enzymes and receptors, which can lead to various biological effects.

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of this compound, researchers found that it significantly reduced inflammation markers in animal models. The compound's ability to inhibit cyclooxygenase enzymes was identified as a key mechanism behind its therapeutic effects.

Case Study 2: Neuroprotective Properties

Another study focused on the compound's neuroprotective effects against oxidative stress in neuronal cell cultures. Results indicated that treatment with this compound led to improved cell viability and reduced apoptosis, suggesting potential applications in neurodegenerative disease therapies.

Mécanisme D'action

The mechanism of action of 2-Fluoro-2-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The pathways involved include inhibition of specific enzymes and modulation of receptor activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoropropionic Acid: Similar in structure but lacks the phenyl ring.

4-Fluorophenylacetic Acid: Contains a phenyl ring with a fluorine atom but differs in the position of the fluorine atom and the carboxylic acid group.

Uniqueness

2-Fluoro-2-(4-fluorophenyl)propanoic acid is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The dual fluorination enhances its stability and reactivity compared to similar compounds .

Activité Biologique

2-Fluoro-2-(4-fluorophenyl)propanoic acid is a fluorinated aromatic carboxylic acid that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of fluorine substituents, enhances its interaction with biological targets, making it a subject of interest for pharmaceutical applications.

- Molecular Formula : C9H8F2O2

- Molecular Weight : Approximately 182.16 g/mol

- Structure : The compound features a propanoic acid moiety attached to a phenyl group substituted with fluorine atoms, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and biological pathways. The presence of fluorine enhances the compound's capacity to form strong hydrogen bonds, facilitating its binding to enzyme active sites. This interaction can lead to the inhibition of enzyme activity or modulation of various biological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Similar to other fluorinated compounds, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition leads to reduced synthesis of prostaglandins, mediators of inflammation and pain.

- Analgesic Properties : The compound has demonstrated potential as an analgesic agent, providing pain relief through its action on pain pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

Case Studies and Experimental Data

-

Inhibition of COX Enzymes :

- A study reported that derivatives of this compound showed significant inhibition of COX-1 and COX-2 enzymes in vitro, with IC50 values indicating potent anti-inflammatory activity .

- Analgesic Efficacy :

- Antimicrobial Testing :

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological profiles:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-(4-Fluorophenyl)propionic acid | C9H9FO2 | Lacks fluorine at the second position | Moderate anti-inflammatory activity |

| 3-(4-Fluorophenyl)propanoic acid | C9H9FO2 | Different substitution pattern | Lower potency than 2-Fluoro analogs |

| 2-Fluoroibuprofen | C13H17F1O2 | Well-studied NSAID with established efficacy | Strong anti-inflammatory and analgesic effects |

This table illustrates how variations in substituent positions and types can significantly influence biological activity, highlighting the unique profile of this compound.

Propriétés

IUPAC Name |

2-fluoro-2-(4-fluorophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWTSAXSDTSVENQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)(C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.